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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BCY17901, a bicyclic peptide designed
for targeted delivery of therapeutic payloads to muscle cells. We will explore its mechanism of
action, specificity, and the experimental evidence supporting its efficacy.

Introduction to BCY17901

BCY17901 is a synthetic, low-molecular-weight (~2 kDa) bicyclic peptide that demonstrates
high affinity and specificity for the human transferrin receptor 1 (TfR1)[1][2][3]. This targeted
binding is the cornerstone of its utility in delivering therapeutic agents, such as antisense
oligonucleotides (ASOs) and small interfering RNAs (siRNASs), to specific cell types that
express high levels of TfR1, notably skeletal and cardiac muscle cells[1][2]. The conjugation of
therapeutic molecules to BCY17901 enhances their potency in these target tissues, offering a
promising platform for the treatment of various muscle-related diseases[1][2][3].

Mechanism of Action: TfR1-Mediated Endocytosis

The specificity of BCY17901 for muscle cells is not inherent to the peptide itself but is achieved
by targeting a cell surface receptor, TfR1, which is abundant on muscle cells[1][4]. TIR1 is a
transmembrane glycoprotein crucial for iron uptake in most proliferating cells and is also highly
expressed in skeletal and cardiac muscle for iron homeostasis. BCY17901 acts as a high-
affinity ligand for TfR1, and upon binding, the BCY17901-TfR1 complex is internalized by the
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cell through endocytosis[4]. This process effectively shuttles the conjugated therapeutic
payload into the muscle cell, where it can then exert its biological function.

Intracellular Space

Extracellular Space Cell Membrane

High-Affinity
o onding__, | ® Endosome

Click to download full resolution via product page
Diagram 1: TfR1-mediated uptake of BCY17901-payload conjugates.

Experimental Validation of Muscle Specificity

The muscle-targeting capability of BCY17901 has been rigorously evaluated through a series
of preclinical experiments. The key findings from these studies are summarized below.

Bioluminescence Resonance Energy Transfer (BRET) assays were utilized to quantify the
binding affinity of BCY17901-ASO conjugates to human and cynomolgus monkey TfR1. These
experiments confirmed a high-affinity interaction, which is a prerequisite for effective receptor-
mediated uptake.

Table 1: Binding Affinity of BCY17901-MALAT1 ASO Conjugate to TfR1

Species Binding Affinity (BRET Assay)
Human TfR1 High

Cynomolgus Monkey TfR1 High

[1]
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To assess the in vivo performance of BCY17901, human TfR1 knock-in (KI) mice were
employed. These mice express the human TfR1 in relevant tissues, including skeletal and
cardiac muscle, allowing for the evaluation of human-specific ligands.

In these studies, ASOs targeting either Dystrophia myotonica-protein kinase (Dmpk) or
Metastasis-associated lung adenocarcinoma transcript 1 (Malatl) were conjugated to
BCY17901. Following intravenous or subcutaneous administration, the levels of the target RNA
were measured in various tissues.

Table 2: In Vivo Activity of BCY17901-ASO Conjugates in Human TfR1 KI Mice

Target RNA
Knockdown
. Dose (ASO _
ASO Target Conjugate ) Tissue VsS.
Equivalent) .
Unconjugated
ASO
BCY17901- ) Significantly
Dmpk 3.5 mg/kg Quadriceps
Dmpk ASO Enhanced
BCY17901- Significantly
Dmpk 3.5 mg/kg Heart
Dmpk ASO Enhanced
BCY17901- ) Significantly
Malatl 3.5 mg/kg Quadriceps
Malatl ASO Enhanced
BCY17901- Significantly
Malatl 3.5 mg/kg Heart
Malatl ASO Enhanced
[1]

The results demonstrated a robust and dose-responsive knockdown of the target RNAs in both
skeletal and cardiac muscles, confirming that BCY17901 facilitates potent delivery of ASOs to
these tissues[1]. Importantly, the activity of the BCY17901-conjugated ASO was significantly
blunted in wild-type mice, which do not express human TfR1, underscoring the specificity of the
interaction[1].
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To investigate whether the enhanced ASO activity was uniform across different muscle fiber
types, single-nucleus RNA sequencing (SnRNA-seq) was performed on the gastrocnemius
muscle of treated mice. The analysis revealed that conjugation to BCY17901 improved the
ASO activity in the myonuclei of various muscle fiber types, including fast-twitch (type lla and
[Ib) and slow-twitch (type 1) fibers[1].
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Experimental Workflow: snRNA-seq Analysis
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Diagram 2: Workflow for snRNA-seq analysis of muscle tissue.
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To assess the potential for clinical translation, the efficacy of BCY17901-conjugated ASOs was
evaluated in non-human primates (NHPs). These studies demonstrated robust target
knockdown in both skeletal and cardiac muscles of NHPs, indicating good translatability of this
TfR1-targeting platform[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of the key experimental protocols used in the characterization of BCY17901.

» Objective: To identify and optimize bicyclic peptides with high affinity for human TfR1.

o Methodology: A phage display library of bicyclic peptides was screened against recombinant
human TfR1. Hits were subsequently optimized through medicinal chemistry to improve
binding affinity and other biophysical properties.

e Animal Model: Human TfR1 knock-in (KI) mice.

e Treatment: Mice were administered unconjugated ASO or BCY17901-ASO conjugates via
intravenous or subcutaneous injections. Dosing regimens typically involved multiple weekly
doses.

» Tissue Collection: At the end of the study, mice were euthanized, and tissues (quadriceps,
heart, etc.) were collected for analysis.

» Analysis: Target RNA levels were quantified using reverse transcription-quantitative
polymerase chain reaction (RT-gPCR), normalized to a housekeeping gene (e.g., Gapdh).

o Objective: To determine the cell-type-specific activity of BCY17901-ASO conjugates within
muscle tissue.

» Methodology:
o Nuclei were isolated from frozen gastrocnemius muscle tissue.

o Single-nucleus libraries were prepared using a commercial platform (e.g., 10x Genomics
Chromium).
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o Sequencing was performed on a high-throughput sequencing platform.

o Data was processed to identify and annotate different cell types (e.g., myonuclei of
different fiber types) and to quantify gene expression within each cell type.

Conclusion

BCY17901 represents a significant advancement in targeted drug delivery to muscle tissue. Its
high affinity and specificity for the human transferrin receptor 1, coupled with its low molecular
weight, make it an ideal candidate for enhancing the potency of oligonucleotide therapeutics in
skeletal and cardiac muscle. The comprehensive experimental data, from in vitro binding
assays to in vivo studies in both mice and non-human primates, strongly supports the potential
of BCY17901-based therapies for a range of muscular disorders. The demonstrated efficacy
across different muscle fiber types further highlights the broad applicability of this technology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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